molecular formula C18H20ClN5O3 B2705437 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1903086-79-2

2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2705437
CAS No.: 1903086-79-2
M. Wt: 389.84
InChI Key: SCPNOQZUNFOCAI-UHFFFAOYSA-N
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Description

2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine, also known as Eganelisib or IPI-549, is a first-in-class, highly selective and potent oral inhibitor of phosphoinositide-3-kinase gamma (PI3Kγ) (PubMed) . This compound is a key investigative tool in immuno-oncology research, specifically designed to target the immunosuppressive tumor microenvironment. PI3Kγ is predominantly expressed in myeloid cells, and its activity is critical for the recruitment and function of immunosuppressive tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) (Nature) . By selectively inhibiting PI3Kγ, this compound can reprogram macrophages from a protumor M2 phenotype to an antitumor M1 phenotype, thereby reducing immunosuppression and enhancing cytotoxic T-cell infiltration and function (PubMed) . Its primary research value lies in its ability to overcome resistance to and augment the efficacy of various cancer immunotherapies, including immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies (NCI) . Studies continue to explore its role in modulating the tumor immune landscape and its potential application in combination therapy regimens for a wide range of solid tumors.

Properties

IUPAC Name

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c19-15-10-13(11-22-16(15)27-14-2-9-26-12-14)17(25)23-5-7-24(8-6-23)18-20-3-1-4-21-18/h1,3-4,10-11,14H,2,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPNOQZUNFOCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is chlorinated at the 5-position.

    Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced via an etherification reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized and functionalized with a pyrimidine group.

    Coupling Reaction: The final step involves coupling the functionalized pyridine and piperazine rings to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran group can be oxidized to form a lactone.

    Reduction: The pyridine ring can be reduced to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of a piperidine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine serves as a versatile building block for the synthesis of more complex molecules. It can participate in various chemical reactions, including:

  • Oxidation : Introduction of functional groups such as hydroxyl or carbonyl.
  • Reduction : Modification of functional groups.
  • Substitution Reactions : Replacement of the chloro group with other nucleophiles.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate (KMnO4)Hydroxylated derivatives
ReductionLithium aluminum hydride (LiAlH4)Reduced derivatives
SubstitutionAmines, thiolsNew substituted compounds

Medicine

The compound exhibits promising therapeutic potential across several medical applications:

  • Anticancer Activity : Research indicates that related piperidine derivatives can induce apoptosis in cancer cells by upregulating genes like p53 and Bax. A study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimalarial Potential : Analogous compounds have shown efficacy against Plasmodium falciparum, the malaria-causing agent. Structural modifications similar to those in this compound could lead to the development of effective antimalarial drugs.
  • Neuroprotective Effects : Piperidine compounds have been implicated in neuroprotection, potentially benefiting neurodegenerative diseases by modulating neurotransmitter systems. Their structural characteristics facilitate interaction with pathways involved in neuronal survival.

Industry

In industrial applications, this compound can be utilized in:

  • Material Science : Development of new polymers or coatings that leverage its unique properties.
  • Fine Chemicals Production : As a reagent in the synthesis of specialty chemicals.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of piperidine derivatives on hematological cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms involving p53 pathway activation.

Case Study 2: Antimalarial Activity

Research conducted on structurally similar compounds demonstrated significant activity against Plasmodium falciparum. The findings suggest that modifications to the piperazine and pyridine components can enhance antimalarial efficacy, paving the way for novel drug candidates.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The target compound’s pyridine-pyrimidine system contrasts with the pyridazine core in the analog from , which is associated with anti-inotropic and anti-platelet aggregation activities. The dimethylamino and methyl substituents in the compound from may enhance lipophilicity, whereas the oxolane group in the target compound could improve solubility and metabolic stability.

Substituent Impact: The oxolan-3-yloxy group in the target compound is structurally unique, replacing simpler alkoxy or aryloxy groups seen in analogs. This modification could reduce oxidative metabolism due to the cyclic ether’s stability .

Biological Activities :

  • While direct data on the target compound’s bioactivity are unavailable, piperazine-linked pyrimidines (e.g., ) are often investigated as kinase inhibitors or CNS agents due to their ability to cross the blood-brain barrier.
  • The anti-viral activities reported for pyridazine derivatives suggest that structural analogs of the target compound could be repurposed for similar applications, contingent on substituent optimization.

Biological Activity

The compound 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is a complex organic molecule with potential therapeutic applications, particularly in oncology and immunology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure

The structure of the compound features a pyrimidine core linked to a piperazine ring and a chloro-substituted pyridine moiety. The presence of the oxolan group enhances its solubility and bioavailability, which are critical for its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through its anticancer properties and its interactions with various biological targets. Key findings include:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer and melanoma . In vitro studies demonstrated growth inhibition at concentrations as low as 1.17 μM, indicating potent antitumor activity .
  • Mechanism of Action : The compound acts by inhibiting specific enzymes and receptors involved in cancer cell proliferation. It has been identified as a potential FLT3 inhibitor, which is crucial in the treatment of acute myeloid leukemia (AML) .

Case Studies

Several studies have documented the biological evaluation of this compound:

  • NCI-60 Cell Line Panel : The National Cancer Institute (NCI) screened this compound against 60 different human tumor cell lines. Results indicated that it exhibited remarkable growth inhibition across multiple cancer types, leading to further exploration in five-dose assays .
  • Immunosuppressive Properties : Research on similar derivatives has highlighted their potential as immunosuppressive agents. Compounds structurally related to this pyrimidine derivative have shown efficacy in preventing graft rejection in organ transplantation models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against NCI-60 cell lines
Enzyme InhibitionInhibition of FLT3 in AML treatment
ImmunosuppressiveEfficacy in preventing organ transplant rejection
AntimicrobialRelated compounds exhibit antibacterial properties

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : It inhibits key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are critical for tumor growth and survival .
  • Receptor Interaction : The compound may also interact with adenosine receptors, which play roles in tumor immunology and could modulate immune responses against tumors .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves coupling a pyridine-3-carbonyl intermediate with a piperazinyl-pyrimidine moiety. Key steps include:

  • Nucleophilic substitution : Reacting 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid with piperazine derivatives in dichloromethane under basic conditions (e.g., NaOH) to form the amide bond. Yield improvements (~85%) are achieved by controlling stoichiometry (1:1.2 molar ratio) and reaction time (24 hrs) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Purity (>99%) is confirmed via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • X-ray crystallography : Resolves the spatial arrangement of the oxolane and piperazine moieties. For example, orthorhombic crystal systems (e.g., Pccn space group) with unit cell parameters a = 21.3085 Å, b = 18.6249 Å, c = 7.4885 Å are typical for related piperazinyl-pyrimidine derivatives .
  • NMR spectroscopy : Key signals include the pyrimidine C-H protons (δ 8.2–8.5 ppm), oxolane methylene protons (δ 3.7–4.1 ppm), and piperazine N-CH2 groups (δ 2.5–3.0 ppm). ¹³C NMR confirms the carbonyl carbon at ~165 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability of the oxolane group). Methodological strategies include:

  • Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., oxolane ring-opening) that reduce in vivo efficacy .
  • Dose adjustment : Optimize dosing regimens based on bioavailability studies in rodent models. For pyridazine analogs, subcutaneous administration improved activity by bypassing first-pass metabolism .

Q. What computational/experimental approaches are recommended for studying structure-activity relationships (SAR) of modifications to the oxolane or pyridine moieties?

  • Molecular docking : Compare binding affinities of oxolane-modified analogs to target proteins (e.g., bacterial DNA gyrase for antimicrobial studies). Substituents at the pyridine 5-position (e.g., Cl vs. F) significantly alter hydrophobic interactions .
  • Functional group swaps : Replace oxolane with tetrahydrofuran or cyclopentyl ether to assess steric and electronic effects. For example, cyclopentyl analogs of similar compounds showed 3-fold higher MIC values against S. aureus .

Q. What strategies are effective in identifying and characterizing synthetic impurities or degradation products?

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation via UPLC-PDA:
  • Acidic hydrolysis cleaves the piperazine-carbonyl bond, producing 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid (retention time ~4.2 min) .
    • Impurity profiling : Use LC-HRMS to detect low-abundance byproducts (e.g., dimerization products at m/z 650.2) .

Methodological Notes

  • Contradictions in evidence : While pyridazine analogs show antibacterial activity , thiadiazolo-pyrimidines may exhibit superior potency due to enhanced membrane permeability .

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